

physical and chemical properties of 4-Methyl-5-nitropicolinic acid

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Compound of Interest

Compound Name: 4-Methyl-5-nitro-2-pyridinecarboxylic acid

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A Comprehensive Technical Guide to 4-Methyl-5-nitropicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical, chemical, and synthetic aspects of 4-Methyl-5-nitropicolinic acid, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis.

Core Properties and Data

4-Methyl-5-nitropicolinic acid is a solid, white to off-white compound with the IUPAC name **4-methyl-5-nitro-2-pyridinecarboxylic acid**. Its core chemical and physical properties are summarized below.

Property	Value
Molecular Formula	C ₇ H ₆ N ₂ O ₄
Molecular Weight	182.13 g/mol
Melting Point	180-181 °C
Boiling Point	388.7 ± 42.0 °C (Predicted)
Density	1.477 ± 0.06 g/cm ³ (Predicted)
pKa	2.78 ± 0.13 (Predicted)
Appearance	White to off-white solid
Storage Conditions	Store at 2-8°C under an inert atmosphere
InChI Key	WRCSKWMCSRGUTG-UHFFFAOYSA-N

Synthesis and Reactivity

The primary synthetic route to 4-Methyl-5-nitropicolinic acid is through the nitration of 4-methylpicolinic acid. The nitro group can subsequently be reduced, highlighting its utility as a versatile synthetic intermediate.

Experimental Protocol: Synthesis of 4-Methyl-5-nitropicolinic Acid[1]

This protocol is adapted from standard nitration methods for pyridine derivatives.

Materials:

- 4-Methylpicolinic acid
- Concentrated Sulfuric Acid (H₂SO₄)
- Concentrated Nitric Acid (HNO₃)
- Concentrated Sodium Hydroxide (NaOH) solution

- Crushed Ice
- Cold Water

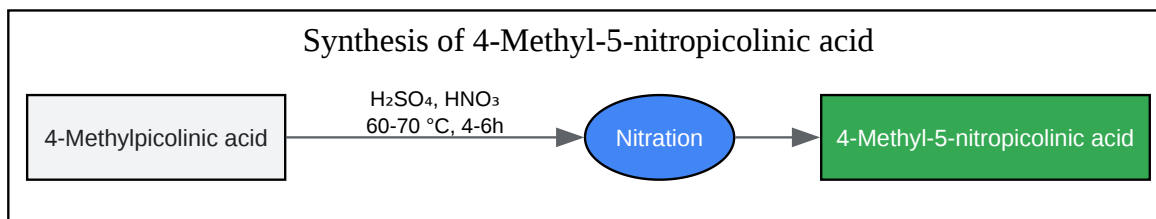
Procedure:

- In a suitable reaction vessel, cool concentrated sulfuric acid (5 volumes) to 0-5 °C with constant stirring.
- Slowly add 4-methylpicolinic acid (1.0 equivalent) to the cooled sulfuric acid, ensuring the temperature remains below 10 °C.
- Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 volumes). Slowly add this mixture to the reaction vessel, maintaining a temperature below 10 °C.
- Once the addition is complete, allow the reaction mixture to slowly warm to 60-70 °C. Maintain this temperature for 4-6 hours.
- Monitor the reaction's progress using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
- Adjust the pH of the resulting solution to 3-4 using a concentrated sodium hydroxide solution, while keeping the temperature below 20 °C.
- Collect the resulting precipitate by filtration.
- Wash the filtered solid with cold water.
- Dry the product under a vacuum to yield 4-methyl-5-nitropicolinic acid.

Typical Results:

- Yield: 75-85%

- Purity (Crude): >95%



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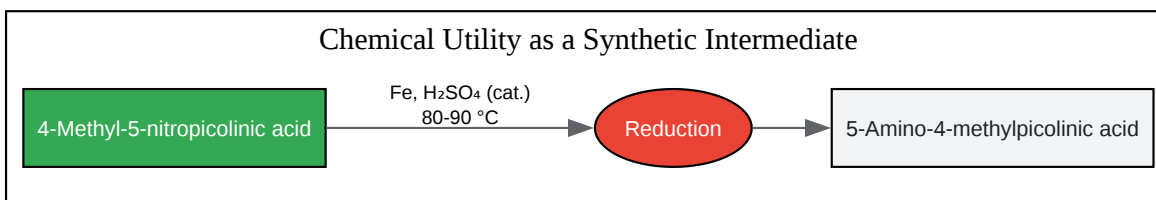
Synthetic workflow for 4-Methyl-5-nitropicolinic acid.

Reactivity: Reduction of the Nitro Group

The nitro group of 4-Methyl-5-nitropicolinic acid can be readily reduced to an amino group, yielding 5-Amino-4-methylpicolinic acid. This transformation opens pathways to a variety of other functionalized derivatives.^[1]

Experimental Protocol: Synthesis of 5-Amino-4-methylpicolinic acid^[1]

- To a stirred suspension of iron powder (5.0 equivalents) in water (10 volumes), add a catalytic amount of sulfuric acid.
- Heat the mixture to 80-90 °C.
- Add 4-methyl-5-nitropicolinic acid (1.0 equivalent) portion-wise, maintaining the temperature.
- Monitor the reaction by TLC or HPLC until completion.



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Reduction of 4-Methyl-5-nitropicolinic acid.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, MS) for 4-Methyl-5-nitropicolinic acid are not readily available in the reviewed literature. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Aromatic protons on the pyridine ring are expected in the δ 8.0-9.0 ppm range. A singlet for the methyl group protons would likely appear around δ 2.4-2.6 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm), though its observation can be solvent-dependent.
- ^{13}C NMR: The carboxylic acid carbonyl carbon is expected around δ 165-175 ppm. Aromatic carbons would appear in the δ 120-160 ppm region. The methyl carbon signal is anticipated around δ 15-25 ppm.

Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the key functional groups.

- O-H stretch (Carboxylic Acid): A very broad band from $2500\text{-}3300\text{ cm}^{-1}$.
- C=O stretch (Carboxylic Acid): A strong, sharp band around $1700\text{-}1725\text{ cm}^{-1}$.
- N-O stretch (Nitro Group): Two strong bands, one asymmetric stretch around $1510\text{-}1560\text{ cm}^{-1}$ and a symmetric stretch around $1345\text{-}1385\text{ cm}^{-1}$.
- C-H stretch (Aromatic/Methyl): Bands just above 3000 cm^{-1} (aromatic) and just below 3000 cm^{-1} (methyl).
- C=C / C=N stretch (Aromatic Ring): Medium to weak bands in the $1400\text{-}1600\text{ cm}^{-1}$ region.

For comparison, the IR (KBr) spectrum of the related compound 4-nitropicolinic acid shows characteristic absorption peaks at 1710 , 1600 , 1585 , and 1535 cm^{-1} .[\[2\]](#)

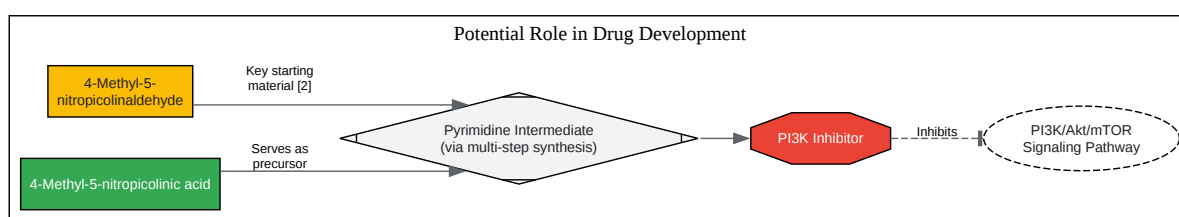
Mass Spectrometry (MS):

- Electron Ionization (EI): The molecular ion peak (M^+) would be expected at $m/z = 182$. Common fragmentation patterns would involve the loss of $-OH$ ($m/z = 165$), $-COOH$ ($m/z = 137$), and $-NO_2$ ($m/z = 136$).
- Electrospray Ionization (ESI): In negative ion mode, the $[M-H]^-$ ion at $m/z = 181$ would be prominent. In positive ion mode, the $[M+H]^+$ ion would be observed at $m/z = 183$.

Biological and Medicinal Chemistry Applications

While specific biological activity data for 4-Methyl-5-nitropicolinic acid is limited, its structural motifs are present in molecules of significant therapeutic interest. The related compound, 4-Methyl-5-nitropicolinaldehyde, is a key intermediate in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors.[3] The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[3]

The aldehyde can be converted to the corresponding acid, or the acid can serve as a precursor itself, suggesting that 4-Methyl-5-nitropicolinic acid is a valuable building block for developing novel therapeutics targeting this pathway. The nitro group provides a handle for chemical diversification, as it can be reduced to an amine, allowing for the construction of more complex heterocyclic systems.[3]



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Logical relationship in PI3K inhibitor synthesis.

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